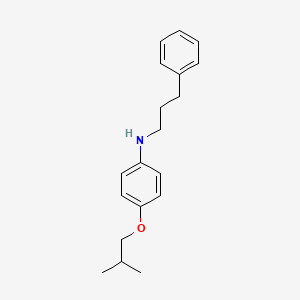![molecular formula C23H25NO3 B1385568 N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline CAS No. 1040694-02-7](/img/structure/B1385568.png)
N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with 4-(phenethyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: The major products formed are typically the corresponding ketones or carboxylic acids.
Reduction: The major products are the corresponding alcohols or amines.
Applications De Recherche Scientifique
N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it useful in studying biological mechanisms and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-Methoxyphenoxy)ethyl)acetamide: Similar in structure but with an acetamide group instead of an aniline group.
N-(2-(2-Methoxyphenoxy)ethyl)-4-(phenethyloxy)benzamide: Similar structure with a benzamide group.
Uniqueness
N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-22-9-5-6-10-23(22)27-18-16-24-20-11-13-21(14-12-20)26-17-15-19-7-3-2-4-8-19/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMLRMQJYIRPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline](/img/structure/B1385485.png)
![N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385487.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline](/img/structure/B1385489.png)


![N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1385495.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385497.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![4-Chloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385500.png)
![3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline](/img/structure/B1385504.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)

